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Compound of Interest

Compound Name: 1,3-Dimethylorotic acid
CAS No.: 4116-38-5
Cat. No.: B177360
Get Quote
& J

Executive Summary

1,3-Dimethylorotic acid (1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid) is a critical
pyrimidine derivative often utilized as a scaffold in medicinal chemistry and as a reference
standard in metabolic studies of uracil derivatives. Its structural integrity relies on the stability of
the N1 and N3 methylations and the C6 carboxylic acid moiety.

This guide details the diagnostic spectroscopic signatures required to validate the compound's
identity, distinguishing it from common impurities such as 1,3-dimethyluracil (decarboxylation
product) or monomethylated precursors.

Structural Context & Chemical Profile[1][2][3][4][5]
[6][7]1[8][9]1[10]

Understanding the electronic environment is a prerequisite for interpreting the spectral data.
The molecule features a pyrimidine-2,4-dione core with a carboxylic acid at position 6.[1]
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IUPAC Name: 1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid

Molecular Formula:

Molecular Weight: 184.15 g/mol

Solubility Profile: Low solubility in non-polar solvents (

); highly soluble in polar aprotic solvents (DMSO, DMF). DMSO-d6 is the recommended
solvent for NMR analysis to prevent aggregation and ensure visibility of the acidic proton.

Structural Analysis Workflow

The following diagram outlines the logical flow for structural validation, highlighting the critical
decision points based on spectroscopic data.
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Figure 1: Analytical workflow for the structural validation of 1,3-Dimethylorotic acid.

Nuclear Magnetic Resonance (NMR) Analysis[4][10]
[12]

NMR is the primary tool for distinguishing 1,3-dimethylorotic acid from its metabolic relatives.
The lack of symmetry in the molecule (due to the C6-COOH vs C5-H) results in distinct
environments for the N-methyl groups.

H NMR Spectroscopy (Proton)

Solvent: DMSO-d6 (Recommended due to solubility and exchange suppression).[2] Frequency:
400 MHz or higher.
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Shift (
Position Multiplicity Integration
ppm)

Assignment
Logic

Acidic proton.
Chemical shift
varies heavily
with

COOH 12.0-135 Broad Singlet 1H concentration
and water
content. May be
invisible if rapid
exchange

OoCcurs.

Critical
Diagnostic. This
signal appears
as a sharp
singlet. If this
appears as a

C5-H 6.10 - 6.30 Singlet 1H doublet, the
sample is
contaminated
with 1,3-
dimethyluracil
(coupling to C6-
H).

Deshielded by
) flanking
N3-Me 3.40 - 3.50 Singlet 3H
carbonyls (C2

and C4).

Deshielded by
N1-Me 3.20-3.30 Singlet 3H C2 carbonyl and
C6 vinyl system.

Key Interpretation Note: The chemical shift difference (
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) between the two N-methyl singlets is a reliable purity indicator. In 1,3-dimethyluracil, these
peaks are often closer together. The presence of the carboxylic acid at C6 induces a specific

anisotropic effect that separates these signals.

C NMR Spectroscopy (Carbon)

Solvent: DMSO-d6.[2]

Shift (
Position
ppm)

Type

Assignment Logic

COOH 162.0 - 165.0

Quaternary

Carboxylic acid

carbonyl.

C4 160.0 — 163.0

Quaternary

Amide carbonyl

(Uracil core).

c2 150.0 - 152.0

Quaternary

Urea carbonyl.
typically the most
shielded carbonyl due

to N-flanking.

C6 142.0 - 148.0

Quaternary

Diagnostic. The
attachment point of
the COOH. In the
decarboxylated
impurity, this carbon
shifts significantly
upfield and becomes
a CH.

C5 100.0 - 108.0

CH

Alkene carbon. High
field due to enamine-
like resonance

character.

N-Me 28.0-36.0

Two distinct signals
corresponding to N1

and N3 methyls.
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Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is particularly useful for confirming the presence of the carboxylic acid
moiety, which distinguishes this molecule from simple dimethyluracil.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (
Functional Group Intensity Description

)

Characteristic "acid
beard" centered

around 3000

O-H Stretch 2500 — 3300 Broad, Med
, overlapping C-H
stretches. Indicates -
COOH.

The carboxylic acid
) carbonyl stretch.
C=0 (Acid) 1730 - 1760 Strong o
Usually distinct from

the ring carbonyls.

Overlapping bands for
C2 (urea) and C4
] (amide) carbonyls.
C=0I3] (Ring) 1640 -1710 Very Strong
Often appears as a
split peak or broad

envelope.

) Pyrimidine ring
C=C Stretch 1600 — 1640 Medium _
unsaturation.

Fingerprint region

bands associated with
C-N/C-O 1000 - 1300 Medium C-N stretches and the

C-O single bond of the

acid.
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Mass Spectrometry (MS)[14]

Mass spectrometry provides the definitive confirmation of molecular weight and reveals a
fragmentation pattern unique to orotic acid derivatives.

 lonization Mode: ESI (Electrospray lonization) - Negative Mode is often more sensitive for
carboxylic acids (

), but Positive Mode (

) is standard for general screening.
e Molecular lon:

o ESI(+):

o ESI(-):

Fragmentation Pathway (ESI+)

The most characteristic feature of orotic acid derivatives is the thermal or collision-induced loss
of carbon dioxide (

e Precursor:
185 (Protonated 1,3-Dimethylorotic acid)
e Primary Fragment:

141 (Loss of
, -44 Da). This generates the protonated 1,3-dimethyluracil ion.

e Secondary Fragments:

84 (Retro-Diels-Alder cleavage of the uracil ring).
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Molecular lon
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Figure 2: Proposed fragmentation pathway for 1,3-Dimethylorotic acid in positive ion mode.

Experimental Protocols

To ensure reproducibility and data integrity, follow these standardized protocols.

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without exchange broadening.

+ Dry the Sample: Ensure the solid 1,3-dimethylorotic acid is dried under high vacuum (0.1
mbar) at 40°C for 2 hours to remove trace water/solvents.

¢ Solvent Choice: Use DMSO-d6 (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an
internal standard.

o Note: Avoid
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unless the sample is converted to a methyl ester, as the free acid has poor solubility and
dimerization can broaden peaks.

e Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
¢ Acquisition: Run at 298 K. Set relaxation delay (d1) to

seconds to ensure full relaxation of the quaternary carbons.

Protocol B: Mass Spectrometry (Direct Infusion)

Objective: Confirm Molecular Weight and Fragmentation.

Stock Solution: Prepare a 1 mg/mL stock in Methanol (HPLC grade).

Dilution: Dilute to 10 pg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

Injection: Infuse at 5—-10 puL/min into the ESI source.

Parameters:
o Capillary Voltage: 3.0 kV
o Cone Voltage: 20-30 V (Adjust to induce/suppress in-source decarboxylation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. mdpi.com [mdpi.com]
e 2. ckgas.com [ckgas.com]
¢ 3. uanich.vscht.cz [uanich.vscht.cz]

e 4. 1,3-Dimethylorotic acid | C7TH8N204 | CID 5025211 - PubChem
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¢ To cite this document: BenchChem. [Technical Whitepaper: Spectroscopic Characterization
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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